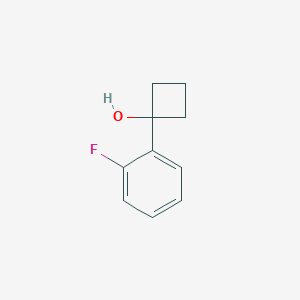

1-(2-Fluorophenyl)cyclobutan-1-ol

Description

Overview of Fluorine in Organic Chemistry and Molecular Design

Organofluorine chemistry, a field focusing on organic compounds containing a carbon-fluorine bond, has become a cornerstone of modern synthetic chemistry. wikipedia.org The deliberate introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, leading to a wide range of applications in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnumberanalytics.com In fact, a significant percentage of new drugs approved in recent years contain fluorine. acs.org The historical development of organofluorine chemistry, which began even before the isolation of elemental fluorine, has provided a rich toolbox for chemists to create novel molecules with desired functionalities. nih.gov

The significance of organofluorine compounds stems from the unique characteristics of the fluorine atom. numberanalytics.com All commercially available fluorinated molecules are synthetic, requiring the formation of carbon-fluorine bonds from mineral-derived fluorine sources. worktribe.com This has spurred the development of diverse fluorination techniques. numberanalytics.com The applications of these compounds are vast, ranging from life-saving pharmaceuticals and anesthetics to high-performance materials like fluoropolymers. worktribe.com

The impact of organofluorine chemistry is evident in several key areas:

Pharmaceuticals: Fluorine substitution can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. numberanalytics.comacs.orgresearchgate.net

Agrochemicals: Fluorinated compounds are crucial in the development of modern pesticides and herbicides with improved efficacy. numberanalytics.comnih.gov

Materials Science: The unique properties of organofluorine compounds are utilized in the creation of advanced materials with high thermal stability and chemical resistance. numberanalytics.comworktribe.com

The incorporation of fluorine into organic molecules imparts a range of unique chemical properties that are highly sought after in molecular design. researchgate.net These properties are a direct consequence of fluorine's distinct atomic characteristics.

Key properties include:

High Electronegativity: Fluorine is the most electronegative element, which polarizes the carbon-fluorine bond and can influence the acidity and basicity of nearby functional groups. numberanalytics.com

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.orgnumberanalytics.com This high bond strength contributes to the exceptional thermal and chemical stability of organofluorine compounds. wikipedia.orgacs.org

Small van der Waals Radius: The van der Waals radius of fluorine is similar to that of hydrogen, allowing fluorine to act as a hydrogen mimic in some biological contexts. nih.gov This "mimic effect" can lead to altered biological activity as the fluorinated molecule can fit into enzyme active sites intended for non-fluorinated counterparts. nih.gov

Modulation of Physicochemical Properties: Fluorination can significantly alter a molecule's lipophilicity, which in turn affects its solubility, permeability across biological membranes, and pharmacokinetic profile. numberanalytics.comresearchgate.net

These properties have led to the development of important organofluorine reagents, such as triflic acid and trifluoroacetic acid, which are valued for their strong acidity. wikipedia.org The stability and unique solubility properties of highly fluorinated compounds have also given rise to the field of "fluorous chemistry," which utilizes fluorine-rich phases for product purification. wikipedia.org

Importance of Cyclobutane (B1203170) Derivatives in Chemical Synthesis

Cyclobutane, a four-membered carbocycle, possesses unique structural features primarily dictated by its inherent ring strain. wikipedia.org This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5° and from torsional strain due to the eclipsing of hydrogen atoms. wikipedia.orglibretexts.org

If cyclobutane were perfectly planar and square, its C-C-C bond angles would be 90°. wikipedia.orgmasterorganicchemistry.com However, to alleviate some of the torsional strain, cyclobutane adopts a puckered or "butterfly" conformation. libretexts.orgmasterorganicchemistry.com In this conformation, the C-C-C bond angle is approximately 88°. wikipedia.orgpsu.edu This puckering reduces the eclipsing interactions between adjacent C-H bonds but slightly increases the angle strain. libretexts.org

The total ring strain in cyclobutane is significant, calculated to be around 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com This high strain energy makes cyclobutane and its derivatives reactive and susceptible to ring-opening reactions, a property that is often exploited in organic synthesis. nih.gov Another interesting feature of the cyclobutane ring is the slightly longer C-C bond length compared to alkanes, which is attributed to 1,3-repulsions between the carbon atoms across the ring. psu.edu

| Cycloalkane | Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.6 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane (B81311) | 0 |

Cyclobutanols are highly valuable and versatile precursors in organic synthesis. nih.govresearchgate.net Their utility stems from the inherent reactivity of the strained four-membered ring, which can be strategically manipulated to access a variety of other molecular architectures. mdpi.com While the synthesis of cyclobutane derivatives can be challenging due to their high ring strain, cyclobutanols are often more readily prepared. nih.govresearchgate.net

The presence of the hydroxyl group provides a handle for a wide range of chemical transformations. However, the high ring strain of cyclobutanols also makes them prone to ring-opening reactions, especially in the presence of transition metals, photocatalysts, or under acidic conditions. nih.govresearchgate.net This reactivity can be harnessed for synthetic advantage, leading to the formation of linear or larger ring systems.

Key transformations involving cyclobutanols include:

Ring-Opening Reactions: The relief of ring strain can be a powerful driving force for reactions that open the cyclobutane ring. nih.gov

Ring-Expansion Reactions: Cyclobutanols can undergo acid-catalyzed ring expansion to form cyclopentanones. mdpi.com

Functionalization: The cyclobutane core can be functionalized while remaining intact, providing access to a variety of substituted cyclobutane derivatives. nih.gov

The ability to control whether the cyclobutane ring opens or remains intact is a key challenge and opportunity in the chemistry of cyclobutanols. nih.gov

Contextualization of 1-(2-Fluorophenyl)cyclobutan-1-ol within Contemporary Organic Chemistry Research

The compound this compound sits (B43327) at the intersection of two important areas of contemporary organic chemistry: the study of organofluorine compounds and the synthetic utility of cyclobutane derivatives. The presence of the 2-fluorophenyl group introduces the unique electronic properties of fluorine, which can influence the reactivity and potential biological activity of the molecule. The cyclobutanol (B46151) moiety provides a strained ring system that can serve as a versatile synthetic intermediate.

Research in this area often focuses on the development of new synthetic methods for accessing such compounds and exploring their subsequent transformations. For instance, the synthesis of various (2-fluorophenyl)pyrazoles has been achieved through 1,3-dipolar cycloaddition reactions of corresponding sydnones, which are in turn synthesized from precursors like N-nitroso-2-fluorophenylglycines. nih.gov While this specific example does not directly involve this compound, it highlights the broader interest in incorporating the 2-fluorophenyl group into various heterocyclic and carbocyclic scaffolds.

Furthermore, the reactions of substituted cyclobutanols are a subject of ongoing investigation. For example, TFA-catalyzed reactions of cyclobutanols can lead to spiroannulated products. researchgate.net The ability to perform regioselective and stereoselective reactions on the cyclobutane ring is a significant goal, as it allows for the construction of complex and medicinally relevant molecules. researchgate.netchemistryviews.orgacs.org The development of methods that can selectively functionalize the cyclobutane ring without causing ring-opening is particularly valuable. nih.gov

The study of molecules like this compound contributes to a deeper understanding of how the interplay between a strained carbocycle and a fluorine substituent can be harnessed for the synthesis of novel and potentially useful chemical entities.

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by its potential as a key intermediate in the synthesis of more complex molecules with potential biological activity. The specific placement of the fluorine atom at the ortho position of the phenyl ring introduces unique electronic and steric properties that can influence the molecule's reactivity and its interactions with biological systems.

The primary objectives for the investigation of this compound can be summarized as follows:

Development of Efficient Synthetic Routes: A key goal is to establish robust and scalable methods for the synthesis of this compound. This includes optimizing reaction conditions to ensure high yields and purity, which is crucial for its use as a building block.

Characterization of Physicochemical Properties: Detailed analysis of the compound's properties, such as its melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry), is essential for its unambiguous identification and for predicting its behavior in subsequent chemical transformations.

Exploration as a Scaffold in Medicinal Chemistry: The core objective is to utilize this compound as a starting material for the synthesis of novel derivatives with potential therapeutic applications. The unique combination of the fluorophenyl and cyclobutanol moieties makes it an attractive scaffold for targeting a variety of biological targets. While specific biological activity data for this exact compound is not widely published, related fluorinated compounds have shown promise in various therapeutic areas.

Investigation of Structure-Activity Relationships (SAR): By synthesizing a library of derivatives from this compound, researchers can systematically study how modifications to the structure affect its biological activity. This is a fundamental aspect of drug discovery, allowing for the rational design of more potent and selective drug candidates.

While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds that have been investigated in the context of various diseases. The exploration of this and similar fluorinated cyclobutanol derivatives continues to be an active area of research, with the potential to yield novel and effective therapeutic agents.

Below is a table summarizing the basic chemical data for this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁FO |

| Molar Mass | 166.19 g/mol |

| CAS Number | 1539420-76-2 |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5,12H,3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPWXIUPQDYGFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539420-76-2 | |

| Record name | 1-(2-fluorophenyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 1 2 Fluorophenyl Cyclobutan 1 Ol Derivatives

Ring-Opening Reactions of Fluorinated Cyclobutanols

The reactivity of cyclobutanol (B46151) derivatives, including fluorinated analogs such as 1-(2-Fluorophenyl)cyclobutan-1-ol, is largely dominated by ring-opening reactions. These transformations are thermodynamically driven by the release of the inherent strain energy of the four-membered ring. The cleavage of the C-C bonds in these systems provides a versatile synthetic platform for the construction of more complex acyclic and polycyclic structures.

C-C Bond Cleavage Mechanisms in Cyclobutanols

The cleavage of carbon-carbon bonds in cyclobutanols can be achieved through several mechanistic pathways, primarily categorized into two main routes: transition-metal catalyzed β-carbon elimination and radical-mediated ring-opening. researchgate.net These pathways enable the direct functionalization of cyclobutanols to form a variety of chemical bonds, including C-F, C-Cl, C-N, and C-C. researchgate.net

In the context of this compound, the presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the electronic properties of the molecule, potentially affecting the stability of intermediates and the regioselectivity of the C-C bond cleavage.

The two primary mechanisms are:

Transition-Metal Catalyzed β-Carbon Elimination : This process involves the formation of a metal alcoholate intermediate. The metal center then facilitates the cleavage of the Cα-Cβ bond adjacent to the hydroxyl-bearing carbon. This pathway is common in reactions catalyzed by metals such as rhodium and palladium. researchgate.netdntb.gov.ua The relief of ring strain is a significant driving force for this transformation. dntb.gov.ua

Radical-Mediated Ring Opening : This mechanism is initiated by the formation of an alkoxy radical from the cyclobutanol's hydroxyl group. chemrxiv.orgnih.gov This radical species undergoes a rapid 'radical clock'-type ring opening, where the strained C-C bond cleaves to form a more stable, open-chain radical intermediate. researchgate.net This intermediate can then be trapped by various reagents to introduce new functional groups. This pathway is characteristic of reactions promoted by manganese and silver catalysts. researchgate.net

The regioselectivity of the C-C bond cleavage is a critical aspect of these reactions. In tertiary cyclobutanols like this compound, cleavage typically occurs at one of the two Cα-Cβ bonds within the cyclobutane (B1203170) ring. The specific bond that breaks can be influenced by steric factors, electronic effects of the substituents, and the nature of the catalyst or radical initiator used. For instance, radical-mediated cleavage often results in the formation of the most stable alkyl radical intermediate. chemrxiv.orgnih.gov

Metal-Catalyzed Ring-Opening Transformations

Transition metals play a pivotal role in activating the otherwise stable C-C bonds of cyclobutanols, enabling a diverse array of synthetic transformations. Catalysts based on rhodium, palladium, manganese, and silver have been extensively developed for this purpose, each exhibiting unique reactivity and selectivity profiles.

Rhodium(I) complexes are highly effective catalysts for the enantioselective C-C bond activation of tertiary cyclobutanols. nih.govacs.org This process involves the insertion of the chiral rhodium complex into a C-C bond of the cyclobutane ring. nih.gov The resulting alkyl-rhodium intermediate can then participate in various subsequent reactions, leading to the formation of complex cyclic structures with excellent yields and high enantioselectivities. nih.govchimia.ch This methodology is particularly valuable for creating quaternary stereogenic centers, which are challenging to synthesize using conventional methods. nih.govacs.org The reaction conditions can be tuned to control the reaction pathway and the final product. nih.gov

Below is a table summarizing representative examples of rhodium-catalyzed C-C activation of cyclobutanols.

| Substrate | Catalyst / Ligand | Product Type | Yield (%) | ee (%) |

| 1-Phenylcyclobutanol Derivative | [Rh(cod)Cl]₂ / (R)-BINAP | Substituted Cyclohexane (B81311) | 95 | 99 |

| 1-Arylcyclobutanol | Rh(I) / Chiral Diene | Methyl-substituted Quaternary Center | >95 | up to 98 |

| Various tert-Cyclobutanols | Chiral Rhodium(I) Complex | Substituted Cyclohexanes | High | up to 99 |

Data compiled from literature examples on analogous cyclobutanol derivatives.

Palladium catalysts are known to promote a formal [2+2]-retrocyclization of cyclobutanols via a twofold cleavage of C(sp³)–C(sp³) bonds. acs.orgscribd.comnih.gov The reaction is typically initiated by the formation of a Pd(II) alcoholate, which then undergoes a β-carbon elimination to cleave the first C-C bond. acs.org A subsequent cleavage of a second, now unstrained C-C bond leads to the final products, often styrene (B11656) and acetophenone (B1666503) derivatives. acs.orgnih.gov The use of bulky biaryl phosphine ligands, such as JohnPhos, has been shown to be crucial for promoting this sequential bond cleavage process. scribd.comnih.gov This transformation effectively allows the cyclobutanol moiety to be used as a masked acetyl group in organic synthesis. scribd.comnih.gov

The table below illustrates the scope of the palladium-catalyzed retrocyclization with various cyclobutanol substrates.

| Substrate | Catalyst / Ligand | Base | Product 1 | Product 2 |

| 1,2-Diphenylcyclobutanol | Pd(OAc)₂ / JohnPhos | Cs₂CO₃ | Styrene | Acetophenone |

| 1-Phenyl-2-methylcyclobutanol | Pd(OAc)₂ / JohnPhos | Cs₂CO₃ | α-Methylstyrene | Acetophenone |

| Bicyclic Cyclobutanol | Pd(OAc)₂ / PPh₃ | - | Polyketone | - |

Data compiled from literature examples on analogous cyclobutanol derivatives. nih.govacs.org

Manganese catalysts provide an efficient and cost-effective method for the ring-opening functionalization of cyclobutanols. researchgate.net Specifically, manganese-catalyzed ring-opening fluorination can be achieved using an electrophilic fluorine source like Selectfluor. researchgate.netthieme-connect.com The reaction is believed to proceed through a radical pathway, initiated by the formation of an alkoxy radical. This is followed by C-C bond cleavage to generate an alkyl radical, which is then trapped by the fluorine source to yield a γ-fluorinated ketone. researchgate.netthieme-connect.com This method is complementary to those based on more expensive metals. thieme-connect.com Beyond fluorination, manganese catalysts have also been successfully employed for ring-opening chlorination and hydrazination, demonstrating their versatility. nih.gov

Key features of manganese-catalyzed ring-opening fluorination are presented in the table below.

| Substrate | Catalyst | Fluorinating Agent | Product | Yield (%) |

| 1-Phenylcyclobutanol | Mn(OAc)₂ | Selectfluor | 4-Fluoro-1-phenylbutan-1-one | 85 |

| 1-Mesitylcyclobutanol | Mn(OAc)₂ | Selectfluor | 4-Fluoro-1-mesitylbutan-1-one | 78 |

| Spirocyclic Cyclobutanol | Mn(OAc)₂ | Selectfluor | γ-Fluorinated Ketone | 81 |

Data represents typical findings for this type of reaction on analogous substrates.

Silver salts are effective catalysts for the oxidative ring-opening of cyclobutanols, leading to various functionalized ketones. researchgate.net In a notable application, cyclobutanols undergo ring-opening fluorination when treated with Selectfluor in the presence of a catalytic amount of a silver salt, affording γ-fluoroalkyl ketones. researchgate.net The mechanism is thought to involve a silver-mediated single-electron transfer to generate an alkoxy radical, which then undergoes C-C bond scission. Silver catalysts have also been utilized in the deconstructive fluorination of other cyclic systems, such as saturated nitrogen heterocycles. nih.gov Furthermore, silver-catalyzed ring-opening acylation of cyclobutanols provides access to 1,5-diketones. chemrxiv.org A mechanochemical approach using ball-milling has been shown to facilitate this transformation efficiently, reducing reaction times and the amount of catalyst required. dntb.gov.ua

The following table summarizes examples of silver-catalyzed ring-opening reactions.

| Substrate | Catalyst | Reagent | Product Type |

| 1-Arylcyclobutanol | AgNO₃ | Selectfluor | γ-Fluorinated Ketone |

| 1-Phenylcyclobutanol | Ag₂CO₃ | Persulfate | 1,5-Diketone |

| Piperidine Derivative | AgNO₃ / AgF | Selectfluor | Fluorinated Acyclic Amine |

Data compiled from literature describing similar silver-catalyzed transformations. dntb.gov.uachemrxiv.orgnih.gov

Acid-Catalyzed Ring-Opening and Functionalization

The high ring strain of cyclobutanols makes them susceptible to ring-opening reactions under acidic conditions. researchgate.net Acid-catalyzed processes typically involve the protonation of the hydroxyl group, followed by its departure as a water molecule to generate a cyclobutyl carbocation. This intermediate can then undergo a variety of transformations, including ring expansion or capture by a nucleophile, leading to functionalized products. mdpi.comnih.gov

For instance, the treatment of cyclobutanols with Brønsted or Lewis acids can initiate a pinacol-type rearrangement, leading to the formation of cyclopentanone derivatives. mdpi.com This 1,2-sigmatropic shift proceeds through a carbocationic intermediate without compromising the optical purity of the starting material if chiral centers are present. mdpi.com In the presence of nucleophiles, the carbocation can be trapped to yield ring-opened products. For example, in solutions of sulfuric or nitric acid, polyols and corresponding sulfate or nitrate esters are formed. nih.gov The rate of these acid-catalyzed ring-opening reactions is dependent on the hydronium ion activity and the concentration of the nucleophilic species. nih.gov

Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote the electrophilic activation of strained rings, facilitating ring-opening reactions with various nucleophiles. arkat-usa.org Trifluoroacetic acid (TFA) is another effective catalyst for such transformations. researchgate.net

Table 1: Examples of Acid-Catalyzed Reactions of Cyclobutanol Derivatives

| Catalyst | Reactant Type | Product Type | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Diol-adducts of cyclobutanes | Spirocyclic cyclobutane derivatives | mdpi.com |

| Trifluoroacetic acid (TFA) | 1-Arylcyclobutanols | Spiro[cyclobuta[a]indene-7,1'-cyclobutane]s | researchgate.netnih.gov |

| Sulfuric Acid (H₂SO₄) | Hydroxy-substituted epoxides | Polyols, Sulfate esters | nih.gov |

| Binol-derived phosphoric acids | Allylic cyclobutanols | Fluorinated cyclopentenes | mdpi.com |

Radical-Mediated Ring-Opening Processes

Radical-mediated reactions provide an alternative pathway for the C-C bond cleavage of cyclobutanols, often exhibiting complementary regioselectivity to transition-metal-catalyzed processes. researchgate.net These reactions typically proceed through the generation of an alkoxy radical from the cyclobutanol's hydroxyl group. This can be achieved under visible light irradiation or through the use of radical initiators. researchgate.net The resulting alkoxy radical can then undergo β-scission, a process that cleaves a carbon-carbon bond to relieve ring strain and form a more stable, ring-opened radical intermediate. researchgate.net

This strategy has been effectively used for the synthesis of γ-substituted ketones. researchgate.netepa.gov For example, silver-catalyzed reactions of cyclobutanols can lead to γ-fluorinated, chlorinated, or brominated ketones. epa.gov Similarly, manganese catalysis can be employed for the azidation of cyclobutanols, yielding γ-azido ketones. epa.gov These transformations highlight the utility of radical-mediated ring-opening as a direct route to functionalized linear ketones from cyclic alcohol precursors. epa.gov The process is often characterized by mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net

Table 2: Radical-Mediated Ring-Opening Functionalization of Cyclobutanols

| Catalytic System / Method | Functionalization | Product | Reference |

|---|---|---|---|

| Silver-catalysis | Fluorination, Chlorination, Bromination | γ-Halogenated ketones | epa.gov |

| Manganese-catalysis | Azidation | γ-Azido ketones | epa.gov |

| Visible light irradiation | General | γ-Substituted ketones | researchgate.net |

| Copper-catalysis / NFSI | Diamination, Disulfonylation | Functionalized cyclobutenes |

Functionalization Strategies Retaining the Cyclobutane Core

While ring-opening reactions are a prominent feature of cyclobutanol chemistry, numerous strategies have been developed to functionalize these molecules while preserving the strained four-membered ring. These methods are crucial for the synthesis of complex molecules where the cyclobutane moiety acts as a rigid, three-dimensional scaffold. nih.gov

Direct Functionalization Methods for Cyclobutanols

Direct functionalization of the cyclobutane ring in the presence of the hydroxyl group can be challenging due to the propensity for ring-opening. researchgate.net However, methods for the α-functionalization of cyclobutanones, which can be derived from cyclobutanols, are well-established. nih.gov These often involve the use of organometallic reagents or metal-catalyzed transformations. mdpi.com Furthermore, enantioselective functionalization of pre-existing four-membered carbocycles is emerging as a significant complementary approach to access chiral cyclobutane derivatives with diverse structural patterns. researchgate.net For instance, iridium-catalyzed C-H silylation has been used in the diastereospecific functionalization of benzocyclobutenols, demonstrating that C-H bonds on the strained ring can be selectively activated while the core structure is maintained.

Spiroannulation Reactions of Cyclobutanols

Spirocyclic structures containing a cyclobutane ring are of significant interest in medicinal chemistry. Spiroannulation reactions of cyclobutanols provide a direct route to these complex architectures. A notable example is the trifluoroacetic acid (TFA)-catalyzed [3+2] spiroannulation of 1-arylcyclobutanols. researchgate.netnih.gov This one-pot reaction proceeds under mild conditions to generate spiro[cyclobuta[a]indene-7,1'-cyclobutane] derivatives in good yields. nih.gov The reaction involves an initial Friedel-Crafts-type reaction, followed by cyclization to form the spirocyclic system. researchgate.netnih.gov Organocatalytic methods have also been employed for the synthesis of chiral spiro derivatives from cyclobutanols, often involving a tandem reaction sequence such as enone epoxidation followed by cyclobutanol ring expansion. nih.gov

Table 3: Spiroannulation Reactions of Cyclobutanol Derivatives

| Catalyst | Reactant Type | Product Type | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 1-Arylcyclobutanols | Spiro[cyclobuta[a]indene-7,1'-cyclobutane]s | researchgate.netnih.gov |

| Cinchona catalyst / TFA / H₂O₂ | Cyclobutanols | Spiroketoalcohols | nih.gov |

| Binol-derived phosphoric acid | 1-(2-alkenylphenyl)cyclobutanols | Spirocyclic compounds | mdpi.com |

Aminocarbonylation of Cyclobutanols

Transition metal-catalyzed carbonylation reactions are powerful tools for installing carbonyl groups. nih.gov The aminocarbonylation of cyclobutanols is a particularly attractive transformation as it converts the readily available alcohol into a more complex cyclobutanecarboxamide, a motif found in numerous biologically active molecules. nih.govresearchgate.net A key challenge in this reaction is to prevent the ring-opening of the strained cyclobutanol substrate. researchgate.netresearchgate.net

Recent advances have shown that palladium catalysis, with the appropriate choice of ligand, can control the regioselectivity of the aminocarbonylation reaction. nih.govresearchgate.net This allows for the synthesis of either 1,1- or 1,2-substituted cyclobutanecarboxamides from the same cyclobutanol starting material. researchgate.net This ligand-controlled regiodivergence provides a straightforward and efficient method for creating diverse cyclobutane structures while keeping the core intact. nih.govresearchgate.net The reaction tolerates a broad scope of functional groups and utilizes readily accessible starting materials. researchgate.net

Table 4: Ligand-Controlled Regiodivergent Aminocarbonylation of Cyclobutanols

| Catalyst System | Reactant | Product | Key Feature | Reference |

|---|---|---|---|---|

| Pd(TFA)₂ / NIXantphos | Cyclobutanol, Amine, CO | 1,2-Substituted cyclobutanecarboxamide | Ligand control of regioselectivity | researchgate.net |

| Pd(TFA)₂ / Other Ligands | Cyclobutanol, Amine, CO | 1,1-Substituted cyclobutanecarboxamide | Avoidance of ring breakage | nih.govresearchgate.net |

C-H Activation and Derivatization of Fluorinated Cyclobutanes

The direct functionalization of C-H bonds is a highly efficient strategy in organic synthesis. bohrium.com For fluorinated cyclobutanes, C-H activation offers a powerful method for derivatization, allowing for the introduction of new functional groups onto the pre-formed, fluorinated scaffold. bohrium.combohrium.com The presence of fluorine atoms can influence the reactivity and selectivity of C-H activation reactions.

Rhodium-catalyzed C-H activation has been successfully applied to the derivatization of fluorinated cyclobutanes. researchgate.netbohrium.com For example, a directing-group-free regioselective C-H allylation of arenes has been developed using gem-difluorinated cyclopropanes as allyl surrogates via a sequence of C-C and C-F bond activation, suggesting the feasibility of similar transformations on cyclobutane systems. researchgate.net Furthermore, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides access to chiral gem-difluorinated α-boryl cyclobutanes. researchgate.netbohrium.com These borylated intermediates are versatile building blocks that can be further transformed into a wide array of enantioenriched fluorinated cyclobutane derivatives. researchgate.netnih.gov Copper-catalyzed radical cascade reactions of simple cyclobutanes have also been shown to achieve multiple C-H bond cleavages to install various functional groups, creating highly functionalized cyclobutene derivatives. nih.gov

Table 5: C-H Activation and Derivatization of Fluorinated Cyclobutanes

| Catalytic System | Substrate Type | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Rhodium-catalysis | gem-Difluorinated cyclobutenes | Asymmetric hydroboration | Chiral gem-difluorinated α-boryl cyclobutanes | researchgate.netbohrium.com |

| Rhodium-catalysis | Arenes with gem-difluorinated cyclopropane | C-H allylation | Allyl arene derivatives | researchgate.net |

| Iridium-catalysis | Benzocyclobutenols | C-H silylation | Silylated benzocyclobutenols | |

| Copper-catalysis | Cyclobutanes | Radical cascade | Diaminated/disulfonylated cyclobutenes | nih.gov |

Spectroscopic Characterization of 1 2 Fluorophenyl Cyclobutan 1 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and connectivity of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments in 1-(2-Fluorophenyl)cyclobutan-1-ol, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their splitting patterns (multiplicity) due to coupling with neighboring protons. The aromatic protons on the 2-fluorophenyl group would exhibit complex splitting patterns in the downfield region of the spectrum, influenced by both proton-proton and proton-fluorine couplings. The protons of the cyclobutane (B1203170) ring would appear as multiplets in the upfield region, with their chemical shifts and multiplicities providing insight into their diastereotopic nature and coupling with adjacent protons. The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The carbon attached to the fluorine atom would show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The quaternary carbon of the cyclobutanol (B46151) ring bearing the hydroxyl and phenyl groups would be observed at a specific chemical shift. The remaining cyclobutane and aromatic carbons would also have distinct chemical shifts influenced by their local electronic environment.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Organofluorine Compounds

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely exhibit coupling to the ortho-protons on the phenyl ring, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, and a C-F stretching vibration would also be present, typically in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass would allow for the unambiguous determination of its molecular formula, C₁₀H₁₁FO, by distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information.

In the absence of specific experimental data for this compound, the detailed analysis and data tables as per the user's request cannot be generated. The scientific community awaits a formal report on the synthesis and full spectroscopic characterization of this compound to enable a comprehensive discussion of its chemical properties.

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Organic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC would separate it from impurities or reactants based on its boiling point and polarity. The separated compound would then enter the mass spectrometer, which would ionize it and fragment the resulting ions. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for its structural confirmation. The choice of a suitable GC column, such as a semi-polar column, would be crucial for achieving good separation of fluorinated compounds.

Key analytical parameters that would be determined in a typical GC-MS analysis are presented in Table 1.

| Parameter | Description | Typical Application |

| Retention Time (RT) | The time it takes for a compound to travel from the injector to the detector. | Helps in the initial identification of the compound in a mixture. |

| m/z Ratios | The mass-to-charge ratio of the fragmented ions. | Provides structural information and confirms the molecular weight. |

| Relative Abundance | The relative intensity of the different ion fragments. | Creates a unique mass spectrum for the compound. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for compounds that are not suitable for GC analysis, typically due to low volatility or thermal instability. For this compound, LC-MS would be a viable alternative or complementary technique to GC-MS. The compound would first be separated on a liquid chromatography column, often a reverse-phase column like a C18. Following separation, the analyte would be ionized using a suitable technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) before being detected by the mass spectrometer. LC-MS/MS, a tandem mass spectrometry approach, can provide even greater selectivity and structural detail.

Advanced Spectroscopic Methods

Beyond routine identification, advanced spectroscopic methods provide deeper insights into the molecular structure and conformation of a compound.

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. This method is exceptionally sensitive to the molecule's geometry and mass distribution, making it a powerful tool for determining precise three-dimensional structures and analyzing conformational isomers.

For this compound, microwave spectroscopy could be used to:

Determine the rotational constants (A, B, and C), which are inversely related to the principal moments of inertia of the molecule.

Identify the preferred conformation(s) of the molecule in the gas phase, for instance, the orientation of the 2-fluorophenyl group relative to the cyclobutanol ring.

The experimental rotational constants would be compared with those calculated from theoretical models to confirm the observed conformation.

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed.

For this compound, a successful single-crystal XRD analysis would provide:

Precise bond lengths and bond angles for all atoms in the molecule.

The conformation of the molecule in the solid state.

Information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

This data is invaluable for understanding the steric and electronic properties of the molecule and for validating computational models.

Computational Chemistry Studies on Fluorinated Cyclobutanols

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties, providing insights that are often difficult to obtain through experimental means alone. For fluorinated cyclobutanols such as 1-(2-Fluorophenyl)cyclobutan-1-ol, DFT calculations are instrumental in understanding their chemical behavior.

Elucidation of Reaction Pathways and Mechanisms

DFT calculations are frequently employed to elucidate the step-by-step processes of chemical reactions. For a molecule like this compound, a common synthetic route involves the Grignard reaction, specifically the addition of a cyclobutyl Grignard reagent to 2-fluorobenzaldehyde, or more commonly, the addition of a phenyl Grignard reagent to cyclobutanone (B123998), followed by fluorination of the aromatic ring in a subsequent step.

Computational studies on the Grignard reaction mechanism using DFT have provided a detailed understanding of this fundamental carbon-carbon bond-forming reaction. researchgate.netnih.govwisc.edu The reaction is generally understood to proceed through a nucleophilic addition mechanism. nih.gov DFT calculations can map out the potential energy surface of the reaction, identifying the reactants, products, and any intermediates or transition states.

For the synthesis of a related compound, triphenylmethanol, from benzophenone (B1666685) and phenylmagnesium bromide, the mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. umkc.edu A similar mechanism can be inferred for the reaction of a cyclobutyl Grignard reagent with 2-fluorobenzophenone. The presence of the fluorine atom on the phenyl ring can influence the electrophilicity of the carbonyl carbon, a factor that can be quantified through DFT calculations of atomic charges.

Furthermore, DFT studies have been used to investigate the stereoselectivity of nucleophilic additions to cyclic ketones, which is relevant to the synthesis of substituted cyclobutanols. The facial selectivity of the attack on the cyclobutanone ring can be predicted by calculating the energies of the possible transition states leading to different stereoisomers.

A generalized reaction pathway for the formation of this compound via a Grignard-type reaction is depicted below:

Reactants → Intermediate Complex → Transition State → Product Alkoxide → Final Product (after workup)

DFT calculations can provide the relative energies for each species along this pathway, helping to determine the reaction's feasibility and kinetics.

Investigation of Transition States and Intermediates

The characterization of transition states and intermediates is a key strength of DFT calculations. For the Grignard reaction leading to this compound, DFT can model the structure of the transition state for the nucleophilic addition. Computational studies have shown that the transition state for the Grignard addition to a carbonyl compound often involves a four-centered or six-centered ring-like structure, depending on the aggregation state of the Grignard reagent (monomeric or dimeric). nih.govnih.gov

For example, in the reaction of methylmagnesium chloride with formaldehyde, a dimeric Grignard reagent was found to be involved in the transition state, with the carbonyl compound coordinating to one magnesium atom while the nucleophilic methyl group is delivered from the other. nih.gov Vibrational frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

In the context of the cyclobutane (B1203170) ring itself, DFT studies on the formation of cyclobutanes from other cyclic precursors have identified 1,4-biradical species as key intermediates. acs.org The transition states for the formation and subsequent ring-closure of these biradicals determine the stereochemical outcome of the reaction. acs.org While not directly involved in the Grignard synthesis of the alcohol, these principles are crucial for understanding potential side reactions or alternative synthetic routes involving the cyclobutane moiety.

A representative table of calculated relative energies for a model Grignard reaction is shown below. These values are hypothetical for the this compound synthesis but are based on typical values from DFT studies of similar reactions.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-Fluorobenzophenone + Cyclobutylmagnesium Bromide | 0.0 |

| Intermediate | Coordination complex | -5.2 |

| Transition State | Nucleophilic addition | +12.5 |

| Product | Magnesium alkoxide | -25.8 |

This is an interactive data table. You can sort and filter the data.

Non-Covalent Interactions in Fluorinated Cyclobutanes

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and properties of molecules. In fluorinated compounds, interactions involving the fluorine atom, such as hydrogen bonding and halogen bonding, can be significant. For this compound, several intramolecular NCIs can be envisaged and studied using DFT.

A key interaction would be the potential for an intramolecular hydrogen bond between the hydroxyl group and the ortho-fluorine atom on the phenyl ring. The strength and geometry of this interaction can be precisely calculated using DFT. Quantum Theory of Atoms in Molecules (QTAIM) analysis is a common computational technique used in conjunction with DFT to characterize such interactions by locating bond critical points and analyzing the electron density at these points.

A computational study on the monohydrated cluster of a structurally related molecule, 2-(2-fluoro-phenyl)-ethylamine, revealed the presence of various non-covalent interactions, including O-H···N, N-H···π, C-H···O, and C-H···F hydrogen bonds, which stabilize the cluster's structure. nih.gov Similar interactions are expected to influence the conformational preferences of this compound.

The table below summarizes potential intramolecular non-covalent interactions in this compound and their typical calculated interaction energies based on analogous systems.

| Interaction Type | Atoms Involved | Estimated Interaction Energy (kcal/mol) |

| Intramolecular Hydrogen Bond | O-H···F-C | 1.5 - 3.0 |

| C-H···π Interaction | Cyclobutyl C-H and Phenyl Ring | 0.5 - 1.5 |

| C-H···O Interaction | Phenyl C-H and Hydroxyl Oxygen | 0.3 - 1.0 |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes. For a flexible molecule like this compound, which has multiple rotatable bonds and a non-planar cyclobutane ring, MD simulations can explore the accessible conformational space and determine the relative populations of different conformers at a given temperature.

The cyclobutane ring itself is not flat but exists in a puckered conformation to relieve ring strain. The phenyl and hydroxyl substituents can occupy either pseudo-axial or pseudo-equatorial positions on the puckered ring. Furthermore, rotation around the C-C bond connecting the cyclobutane ring to the phenyl group, and rotation around the C-O bond of the hydroxyl group, lead to a multitude of possible conformations.

Conformational analysis of similar cyclic systems, such as substituted cyclohexanes, has been extensively studied. researchgate.netyoutube.comlibretexts.org These studies have established that bulky substituents generally prefer to occupy equatorial positions to minimize steric hindrance. libretexts.org For 1-phenylcyclobutane, it has been shown that the phenyl group prefers a pseudo-equatorial position. researchgate.net

In the case of this compound, MD simulations would likely reveal a preference for conformations where the bulky 2-fluorophenyl group occupies a pseudo-equatorial position on the cyclobutane ring. The orientation of the 2-fluorophenyl group relative to the hydroxyl group would be influenced by the non-covalent interactions discussed in the previous section.

MD simulations can also provide insights into the dynamic behavior of the molecule in different solvent environments, which is crucial for understanding its behavior in solution-phase applications.

Quantum Chemical Calculations for Energetics and Spectral Predictions

Quantum chemical calculations, including DFT and higher-level ab initio methods, are invaluable for determining the energetics of different conformations and for predicting various spectroscopic properties.

By performing geometry optimizations and frequency calculations for the different possible conformers of this compound, their relative stabilities (Gibbs free energies) can be determined. These calculations can confirm the findings from MD simulations regarding the most stable conformers.

Furthermore, quantum chemical methods can predict spectroscopic data, which can then be compared with experimental measurements to confirm the structure of the molecule. For instance, the gauge-independent atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.gov For this compound, this would be particularly useful for predicting the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted ¹⁹F NMR chemical shift would be sensitive to the electronic environment around the fluorine atom, which is in turn influenced by the molecule's conformation and any intramolecular interactions.

Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. The O-H stretching frequency, for example, would be a sensitive probe for the presence of an intramolecular hydrogen bond to the fluorine atom.

The following table provides a hypothetical comparison of experimental and calculated NMR chemical shifts for a key atom in this compound, based on typical accuracies of such calculations for similar molecules.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹⁹F | -115.8 | -116.2 |

| ¹³C (C-OH) | 78.5 | 79.1 |

This is an interactive data table. You can sort and filter the data.

Simulations in Reaction Discovery and Design for Fluorinated Compounds

Computational chemistry is increasingly being used not just to understand existing chemical systems but also to discover and design new reactions and molecules with desired properties. For fluorinated compounds, which are of great interest in medicinal chemistry and materials science, computational approaches can accelerate the development of novel synthetic methodologies.

For example, automated reaction path searching algorithms can explore the potential energy surface of a set of reactants to identify novel, low-energy reaction pathways. nih.gov This approach could be used to discover new ways to synthesize fluorinated cyclobutanols or to find new reactions that these molecules can undergo.

Furthermore, computational screening of virtual libraries of compounds can be used to identify candidates with specific desired properties. For instance, one could computationally screen a library of substituted phenylcyclobutanols for properties relevant to drug design, such as their predicted binding affinity to a particular protein target. The insights gained from the computational studies on this compound, such as its preferred conformation and the nature of its non-covalent interactions, can inform the design of new fluorinated molecules with tailored properties. emerginginvestigators.org

The use of computational tools in reaction discovery for fluorinated compounds has been demonstrated in the development of new fluorination reactions and in the synthesis of complex fluorinated heterocycles. researchgate.net These approaches help to minimize the experimental effort required by prioritizing the most promising reaction conditions and substrates for laboratory investigation.

Applications of Fluorinated Cyclobutanol Derivatives As Synthetic Intermediates

Synthesis of Complex Carbocyclic and Heterocyclic Scaffolds

The inherent ring strain of the cyclobutane (B1203170) moiety in 1-(2-fluorophenyl)cyclobutan-1-ol can be harnessed to drive various ring-opening and rearrangement reactions, facilitating the construction of more complex cyclic systems.

The synthesis of functionalized cyclohexenones from 1-arylcyclobutanol derivatives is not a widely documented transformation. While ring-expansion reactions of cyclobutanols are common, they typically lead to the formation of five-membered rings, such as cyclopentanones, through various acid- or metal-catalyzed rearrangements. The specific expansion of a cyclobutanol (B46151) ring to a cyclohexenone is less common and no direct examples utilizing this compound have been prominently reported in the scientific literature.

Spirocycles are an important class of three-dimensional molecules frequently found in natural products and pharmaceuticals. 1-Arylcyclobutanols, including fluorinated derivatives, can serve as valuable precursors for the synthesis of spirocyclic systems. A notable example is the trifluoroacetic acid (TFA)-catalyzed [3+2] spiroannulation of 1-arylcyclobutanols. While the reaction has been demonstrated with the analogous 1-(4-fluorophenyl)cyclobutanol, the 2-fluoro isomer is expected to undergo a similar transformation. researchgate.net This reaction proceeds via a cascade involving a selective five-membered ring Prins cyclization followed by a Friedel-Crafts cyclization, affording spiro[cyclobuta[a]indene-7,1′-cyclobutane] derivatives in good yields. researchgate.net

Table 1: TFA-Catalyzed [3+2] Spiroannulation of 1-Arylcyclobutanols

| Entry | Aryl Substituent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Phenyl | Spiro[cyclobuta[a]indene-7,1′-cyclobutane] | 85 | >20:1 |

| 2 | 4-Methylphenyl | 5-Methyl-spiro[cyclobuta[a]indene-7,1′-cyclobutane] | 82 | >20:1 |

| 3 | 4-Methoxyphenyl | 5-Methoxy-spiro[cyclobuta[a]indene-7,1′-cyclobutane] | 36 | >20:1 |

| 4 | 4-Fluorophenyl | 5-Fluoro-spiro[cyclobuta[a]indene-7,1′-cyclobutane] | 78 | >20:1 |

| 5 | 4-Chlorophenyl | 5-Chloro-spiro[cyclobuta[a]indene-7,1′-cyclobutane] | 80 | >20:1 |

| 6 | 4-Bromophenyl | 5-Bromo-spiro[cyclobuta[a]indene-7,1′-cyclobutane] | 75 | >20:1 |

Data is for illustrative purposes based on reported reactions of analogous compounds.

This methodology highlights the potential of fluorinated cyclobutanols like this compound in the stereoselective synthesis of complex spirocyclic frameworks.

Palladium-catalyzed reactions involving the C-C bond cleavage of cyclobutanol derivatives have emerged as a powerful tool for the synthesis of benzofused heterocycles. These reactions typically involve the intramolecular carbopalladation of a tethered alkyne, followed by an alkylation step resulting from the cleavage of the cyclobutanol ring. This cascade process allows for the construction of heterocycles bearing a tetrasubstituted alkene fragment. While specific examples with this compound are not extensively detailed, studies with the 1-(4-fluorophenyl)cyclobutan-1-ol (B2975922) analog demonstrate the feasibility of this approach. The reaction of an alkyne-tethered substrate with 1-(4-fluorophenyl)cyclobutan-1-ol in the presence of a palladium catalyst can afford benzofuran (B130515) derivatives in good yields. The nature of the tethering chain on the alkyne can influence the stereochemistry of the resulting double bond in the heterocyclic product.

Introduction of Fluorine Atoms into Advanced Organic Molecules

Beyond serving as a scaffold for complex cyclic systems, the fluorinated phenyl group and the cyclobutanol moiety can be chemically manipulated to introduce fluorine into other parts of a molecule, leading to valuable fluorinated building blocks.

A significant application of 1-arylcyclobutanols is their conversion to γ-fluorinated ketones through a ring-opening fluorination reaction. This transformation is typically achieved using a silver or manganese catalyst in the presence of an electrophilic fluorine source, such as Selectfluor. The reaction proceeds through the formation of a cyclobutoxy radical, which undergoes β-scission to generate a γ-carbonyl radical. This radical is then trapped by the fluorine source to yield the γ-fluorinated ketone. This method provides a regioselective approach to introduce a fluorine atom at a position distal to a carbonyl group. The reaction is generally applicable to a range of tertiary cyclobutanols bearing both electron-donating and electron-withdrawing substituents on the aryl ring.

Table 2: Silver-Catalyzed Ring-Opening Fluorination of Tertiary Cyclobutanols

| Entry | Aryl Substituent on Cyclobutanol | Product (γ-Fluorinated Ketone) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 4-Fluoro-1-phenylbutan-1-one | 85 |

| 2 | 4-Methoxyphenyl | 4-Fluoro-1-(4-methoxyphenyl)butan-1-one | 82 |

| 3 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-4-fluorobutan-1-one | 78 |

| 4 | 4-Nitrophenyl | 4-Fluoro-1-(4-nitrophenyl)butan-1-one | 70 |

| 5 | 2-Naphthyl | 4-Fluoro-1-(naphthalen-2-yl)butan-1-one | 88 |

Data represents typical yields for this type of reaction with analogous compounds.

This strategy offers a direct and efficient route to γ-fluorinated ketones, which are valuable precursors for the synthesis of more complex fluorinated molecules.

The direct conversion of this compound and related cyclobutanol derivatives into β-fluoroamides, β-fluoroesters, and β-fluoroalcohols is not a well-established synthetic route. While methods exist for the synthesis of these valuable fluorinated compounds, they typically originate from different starting materials. For instance, a notable method for the synthesis of β-fluoroamides involves the silver-catalyzed oxidative ring-opening of cyclopropanone (B1606653) hemiaminals, followed by reaction with amines. nih.gov This process can also be adapted to produce β-fluoroesters and γ-fluoroalcohols by using alcohols or hydrides as nucleophiles in the final step. nih.gov However, the application of a similar ring-opening strategy starting from cyclobutanols to directly access β-fluorinated carboxylic acid derivatives and alcohols has not been extensively reported in the scientific literature.

Formation of Fluorinated Oxetanes

The synthesis of fluorinated oxetanes, a significant class of heterocyclic compounds in medicinal chemistry, can be achieved through various synthetic routes, often involving fluorinated cyclobutanol derivatives as key intermediates or precursors. These four-membered heterocyclic ethers are prized for their unique physicochemical properties and their ability to act as bioisosteric replacements for other functional groups.

One innovative approach to synthesizing α,α-difluoro-oxetanes involves a departure from traditional methods. Researchers have developed a novel catalytic transformation that converts epoxides into these valuable fluorinated oxetanes. nus.edu.sg This method utilizes a copper catalyst to facilitate the selective insertion of a difluorocarbene species into the epoxide ring. nus.edu.sg The process is initiated by the generation of a difluorocarbene from a commercially available organofluorine precursor, which then forms a copper difluorocarbenoid complex. This complex coordinates with the epoxide, leading to a site-selective cleavage of the ring and subsequent cyclization to form the desired α,α-difluoro-oxetane through a metallacycle intermediate. nus.edu.sg

Another strategy focuses on the synthesis of 3-fluoroalkyl-substituted oxetanes. Robust methodologies have been established that rely on nucleophilic substitution, as well as deoxy- and deoxofluorination reactions, to introduce fluorine at the 3-position of the oxetane (B1205548) ring. researchgate.net

Furthermore, the ring-opening of fluoroalkylidene-oxetane derivatives provides a pathway to tetrasubstituted fluoroalkenes. nih.gov While the primary products are acyclic, this reactivity highlights the synthetic utility of the strained fluorinated oxetane ring and the potential for its strategic cleavage to access other valuable fluorinated molecules. nih.gov The selectivity of these ring-opening reactions can be influenced by the nature of the nucleophile and the substituents on the oxetane ring. nih.gov

The following table summarizes key aspects of these synthetic approaches:

| Starting Material | Reagents/Catalyst | Product | Key Features |

| Epoxides | Difluorocarbene precursor, Copper catalyst | α,α-Difluoro-oxetanes | Catalytic, selective difluorocarbene insertion |

| Oxetane precursors | Nucleophilic fluorinating agents | 3-Fluoroalkyl-substituted oxetanes | Nucleophilic substitution, deoxyfluorination |

| Fluoroalkylidene-oxetanes | Heteroatom nucleophiles (e.g., HBr) | Tetrasubstituted fluoroalkenes | Ring-opening reaction |

Development of New Synthetic Methodologies Leveraging Cyclobutanol Strain

The inherent ring strain of the cyclobutanol moiety is a powerful driving force for a variety of chemical transformations, enabling the development of novel synthetic methodologies. This strain energy makes the endocyclic C-C bonds susceptible to cleavage, facilitating ring-opening reactions that can lead to the formation of structurally diverse linear and cyclic molecules, often with a high degree of stereocontrol. doaj.org

Several strategies have been developed to harness the reactivity of cyclobutanols in asymmetric synthesis:

β-Carbon Elimination of Metal Alkoxides: This approach involves the formation of a metal alkoxide from the cyclobutanol, which then undergoes a β-carbon elimination to cleave a C-C bond within the ring.

Radical Ring-Opening: The generation of a radical at the carbinol carbon can induce a ring-opening fragmentation, providing access to open-chain radical intermediates that can participate in further reactions.

Semipinacol Rearrangement: Acidic conditions can promote a semipinacol-type rearrangement, where the migration of one of the cyclobutane ring carbons leads to ring expansion or the formation of other ring systems.

A notable application of these principles is the tandem ring-opening/intramolecular [2+2] cycloaddition reaction. In one example, the reaction of thiazoline (B8809763) fused 2-pyridones with propargyl bromide in the presence of a base leads to the opening of the thiazoline ring. The in-situ generated allene (B1206475) then undergoes a [2+2] cycloaddition with an α,β-unsaturated methyl ester to construct a cyclobutane-fused system. nih.gov This method provides a powerful tool for the synthesis of complex polycyclic architectures.

Furthermore, hyperbaric [2+2] cycloaddition reactions between sulfonyl allenes and vinyl ethers have been employed to synthesize cyclobutanol derivatives. ru.nl These reactions are key steps in the construction of libraries of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols, which are of interest in medicinal chemistry due to their potential as conformationally restricted isosteres. ru.nl

The following table outlines some of the synthetic methodologies that leverage cyclobutanol strain:

| Methodology | Key Transformation | Resulting Structures |

| Ring-Opening Asymmetric Synthesis | β-Carbon elimination, radical ring-opening, semipinacol rearrangement | Chiral linear or cyclic molecules |

| Tandem Ring-Opening/Intramolecular [2+2] Cycloaddition | Thiazoline ring opening followed by allene cycloaddition | Cyclobutane-fused heterocyclic systems |

| Hyperbaric [2+2] Cycloaddition | Cycloaddition of sulfonyl allenes and vinyl ethers | Substituted cyclobutanol derivatives |

Conclusion and Future Research Directions

Summary of Current Research on 1-(2-Fluorophenyl)cyclobutan-1-ol

While direct research on this compound is not extensively documented in publicly available literature, its structural components—the fluorophenyl group and the cyclobutanol (B46151) ring—are subjects of significant interest in synthetic and medicinal chemistry. The synthesis of related compounds, such as 1-(2-fluorophenyl)pyrazoles, has been achieved through methods like 1,3-dipolar cycloaddition, demonstrating the utility of the 2-fluorophenyl moiety in constructing heterocyclic frameworks. nih.gov The broader class of fluorinated cyclobutanes is recognized for its importance as structural units in bioactive compounds and drug candidates. bohrium.com The presence of fluorine can significantly alter a molecule's properties, including metabolic stability and membrane permeation, often enhancing biological potency. cas.cn Research on fluorinated cycloalkyl building blocks covers their synthesis, physicochemical properties, and applications in drug discovery, with methods ranging from classical nucleophilic fluorinations to modern C-H bond activation. nih.gov The synthesis of various fluorinated cyclobutanes and cyclobutenes has been explored, highlighting the foundational chemistry relevant to the target compound. acs.org

Challenges and Limitations in Fluorinated Cyclobutanol Chemistry

The synthesis and manipulation of fluorinated cyclobutanol derivatives present considerable challenges for chemists. A primary hurdle is achieving stereoselectivity; the enantioselective synthesis of chiral fluorinated cyclobutane (B1203170) derivatives remains a difficult task. bohrium.comresearchgate.net The inherent ring strain of the cyclobutane core makes these molecules susceptible to ring-cleavage under various reaction conditions, complicating synthetic efforts. researchgate.net

Controlling reactivity is another significant issue. While fluorination can enhance desired properties, it can also lead to unexpected reaction pathways. For instance, α-fluorination can weaken adjacent C-S bonds in sulfones, and while polyfluorinated compounds are often less reactive, strategic fluorination can sometimes increase reactivity. nih.gov Furthermore, the synthesis of alkyl fluorides with multiple adjacent stereocenters is challenging due to factors like the low C-H acidity of starting materials and the potential for decomposition or HF elimination under basic conditions. mdpi.com The development of practical, large-scale synthetic methods is often hampered by these complexities, limiting the accessibility of these valuable building blocks for broader applications in drug discovery. nih.gov

Emerging Trends and Novel Methodologies in Synthesis and Reactivity

The field of fluorinated cyclobutanol chemistry is evolving with the development of innovative synthetic strategies. A clear trend is the move towards more efficient and selective reactions. nih.gov Cascade reactions, which allow for multiple transformations in a single pot, are gaining prominence for constructing complex fluorinated molecules from simple cyclobutanol precursors. chemistryviews.org

Recent advancements include:

Asymmetric Hydroboration: Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides a pathway to chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with high regio- and enantioselectivity. bohrium.comresearchgate.net

Catalytic C-C Bond Activation: Transition metal-catalyzed activation of the C-C bonds in strained rings like cyclobutanols is a powerful tool for creating diverse molecular architectures. acs.org

Biocatalysis: The use of enzymes for C-C and C-N bond formation is an emerging area, offering highly stereoselective routes to complex molecules under mild conditions. nih.govrsc.orgnih.gov Engineered enzymes are now used for transformations not accessible through traditional chemocatalysis. nih.gov

Decarboxylative Fluorination: This radical-based method uses readily available carboxylic acids to introduce fluorine, although controlling stereoselectivity can be a drawback. nih.gov

These methodologies highlight a shift towards using catalysis—whether by transition metals, organocatalysts, or enzymes—to overcome the inherent challenges of fluorinated cyclobutane synthesis.

Potential Avenues for Future Investigation of this compound

Exploration of New Catalytic Systems for Fluorination and C-C Activation

Future research will likely focus on discovering and optimizing new catalytic systems to enhance the synthesis and derivatization of compounds like this compound. There is a strong interest in moving beyond traditional noble metal catalysts (like platinum and rhodium) towards more sustainable and economical earth-abundant metals such as iron, cobalt, nickel, and manganese for reactions like hydrosilylation and C-N bond formation. nih.govrsc.org

For C-C bond activation of the cyclobutanol ring, palladium-catalyzed reactions have shown promise in converting strained three- and four-membered rings into valuable building blocks. acs.org Similarly, iridium-catalyzed cascade reactions involving allylic etherification and photocycloaddition have been used to create enantioenriched cyclobutane derivatives. chemistryviews.org Investigating ruthenium-catalyzed photocatalysis for [2+2] heterodimerizations could also yield novel cyclobutane structures. organic-chemistry.org The development of enzymatic catalysts for C-C bond formation represents another key frontier, offering the potential for unparalleled selectivity in constructing complex chiral molecules. rsc.org

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is rapidly becoming an indispensable tool for catalyst design and reaction prediction, moving the field away from serendipitous discovery towards rational design. nih.gov Future investigations into this compound would benefit immensely from advanced computational modeling. Density Functional Theory (DFT) calculations can be employed to construct datasets and develop models that quickly and accurately predict key molecular properties, such as lipophilicity, for organofluorine compounds. nih.gov

These computational tools can:

Predict Reaction Outcomes: Machine learning algorithms, trained on large datasets, can predict reaction yields and identify optimal conditions, accelerating the discovery of new synthetic routes. rsc.org

Elucidate Mechanisms: Computational studies can clarify complex reaction mechanisms, such as those in catalytic cycles, and analyze noncovalent interactions that influence molecular structure and stability. researchgate.netacs.org

Aid in Characterization: DFT-based methods are being refined to predict 19F NMR chemical shifts with greater accuracy, assisting in the structural confirmation of novel fluorinated compounds and their reaction intermediates. researchgate.net

By integrating these predictive models, researchers can more efficiently screen potential catalysts and reaction pathways, saving time and resources. youtube.com

Application in the Synthesis of Diverse Fluorinated Building Blocks

This compound represents a potentially valuable starting material for the synthesis of a wide array of more complex fluorinated building blocks. researchgate.net Fluorinated cycloalkyl groups are highly sought after in drug discovery for their ability to fine-tune physicochemical properties like lipophilicity and conformational behavior. nih.gov The unique structural and electronic properties of the cyclobutane ring, combined with the influence of the fluorine atom, can lead to compounds with improved metabolic stability and bioactivity. cas.cnresearchgate.net

Future research could explore using this compound to:

Create Scaffolds for Medicinal Chemistry: The molecule can serve as a core for developing novel bioactive compounds, including analogs of existing drugs or entirely new pharmacophores. nih.govresearchgate.net

Access Novel Chemical Space: Ring-opening or rearrangement reactions, catalyzed by transition metals or Lewis acids, could transform the cyclobutane ring into different carbocyclic or heterocyclic systems, expanding the range of accessible molecular architectures. researchgate.net

Develop Materials and Agrochemicals: Beyond pharmaceuticals, fluorinated building blocks are crucial for creating advanced materials and next-generation agrochemicals with enhanced performance and stability. researchgate.net

The strategic use of this and related fluorinated cyclobutanols will continue to be a key approach for innovation across the chemical sciences. nih.gov

Q & A

Q. What are the most reliable synthetic routes for 1-(2-Fluorophenyl)cyclobutan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Grignard reactions or cyclization strategies . For example, a modified Grignard approach using 2-fluorobenzaldehyde and cyclobutanone precursors in anhydrous ether with magnesium yields the alcohol after acid quenching. Reaction optimization (e.g., temperature control at 0–5°C) minimizes side products like over-oxidation. Evidence from similar compounds suggests yields of 60–75% under inert conditions .

Q. Key Parameters :

| Reaction Component | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous THF or ether | Prevents hydrolysis of intermediates |

| Temperature | 0–5°C during addition | Reduces byproduct formation |

| Workup | Acidic quenching (HCl) | Stabilizes the alcohol product |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions on the cyclobutane and fluorophenyl rings. For example, the hydroxyl proton appears as a broad singlet (~2.5 ppm), while fluorine deshields adjacent protons (δ 7.1–7.4 ppm) .

- IR Spectroscopy : Confirms the hydroxyl group (broad ~3200 cm⁻¹) and fluorophenyl C-F stretch (~1220 cm⁻¹). Contradictions in peak assignments (e.g., overlapping signals) are resolved via 2D NMR (COSY, HSQC) or computational modeling (DFT) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for fluorinated bioactive molecules . For instance, oxidation with pyridinium chlorochromate (PCC) yields a ketone intermediate used in synthesizing kinase inhibitors. Its fluorophenyl moiety enhances metabolic stability in drug candidates, as seen in analogs like flutrimazole (antifungal agent) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of derivatization reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reactivity. For example, nucleophilic attack on the cyclobutane ring is favored at the least sterically hindered position. Experimental validation via kinetic isotope effects (KIE) or substituent-tuning (e.g., electron-withdrawing groups) confirms computational predictions .

Q. What strategies mitigate ring strain in cyclobutane derivatives during functional group transformations?

- Methodological Answer :

- Protecting Groups : Use TBDMS or acetyl groups to shield the hydroxyl moiety during harsh reactions (e.g., Friedel-Crafts acylation).

- Stepwise Functionalization : Introduce substituents via Suzuki coupling before cyclization to reduce strain. Evidence from bicyclic analogs shows improved stability when using Pd-catalyzed cross-couplings .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics in solution?

- Methodological Answer : Variable-Temperature NMR and molecular dynamics simulations reveal solvent-dependent puckering of the cyclobutane ring. In polar solvents (DMSO), the hydroxyl group stabilizes a "folded" conformation, while non-polar solvents (CDCl3) favor a planar geometry. Activation energy barriers (~10–15 kcal/mol) are quantified via Eyring plots .

Data Analysis & Contradictions

Q. Why do conflicting reports exist regarding the biological activity of fluorophenyl-cyclobutanol derivatives?